molecular formula C16H14ClNO B1330815 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 3534-05-2

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B1330815
CAS No.: 3534-05-2
M. Wt: 271.74 g/mol
InChI Key: TXCPQCCKJNJBJU-UHFFFAOYSA-N
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Description

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound belonging to the dibenzoazepine family. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to the dibenzoazepine core. Dibenzoazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroacetyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of various derivatives with potential therapeutic applications .

Properties

IUPAC Name

2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCPQCCKJNJBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345702
Record name 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3534-05-2
Record name 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
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